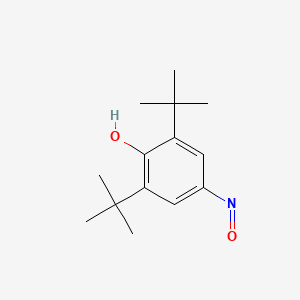

2,6-Di-tert-butyl-4-nitrosophenol

Description

The exact mass of the compound 2,6-Di-tert-butyl-4-nitrosophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Di-tert-butyl-4-nitrosophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Di-tert-butyl-4-nitrosophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-nitrosophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(15-17)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOKPJOOVQELMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061350 |

Source

|

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-03-3, 15052-28-5 |

Source

|

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-nitrosophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15052-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of 2,6-Di-tert-butyl-4-nitrosophenol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the potential mechanism of action of 2,6-Di-tert-butyl-4-nitrosophenol. While direct and extensive research on this specific molecule is limited, this document synthesizes available information on its chemical properties and the activities of structurally related compounds to propose its most likely biological activities. The central theme of this guide revolves around the pivotal role of tautomerism, the equilibrium between the nitrosophenol and its more stable quinone monooxime form, which is fundamental to understanding its reactivity and potential pharmacological effects. This guide will delve into the antioxidant properties conferred by the hindered phenol moiety and the diverse biological activities associated with the quinone oxime structure, offering a scientifically grounded framework for future research and drug development endeavors.

Introduction: The Chemical Chameleon - Tautomerism as the Core Principle

2,6-Di-tert-butyl-4-nitrosophenol is a fascinating molecule whose biological activity is intrinsically linked to its chemical dynamism. The presence of a nitroso group at the para position to the hydroxyl group on a sterically hindered phenolic ring sets the stage for a crucial chemical phenomenon: tautomerism. This compound exists in a dynamic equilibrium between two forms: the nitrosophenol form and the more stable p-benzoquinone monooxime form.[1][2][3][4] This equilibrium is not a mere chemical curiosity; it is the central pillar upon which the compound's mechanism of action is built. The energetic favorability often lies with the quinone monooxime tautomer, meaning that in biological systems, it is this form that is likely to be the predominant bioactive species.[1][2]

Understanding this tautomeric relationship is paramount for any researcher investigating this compound. It dictates the molecule's shape, reactivity, and how it interacts with biological targets. Therefore, any hypothesis regarding its mechanism of action must consider the distinct and combined properties of both tautomers.

Caption: Tautomeric equilibrium of 2,6-Di-tert-butyl-4-nitrosophenol.

The Dual-Faceted Mechanism of Action: A Synthesis of Antioxidant and Quinone Oxime Activities

Given the tautomeric nature of 2,6-Di-tert-butyl-4-nitrosophenol, its mechanism of action is likely twofold, stemming from the properties of both the hindered phenol and the quinone oxime structures.

The Hindered Phenol Contribution: A Foundation in Antioxidant Activity

The 2,6-di-tert-butylphenol scaffold is a well-established motif in antioxidant chemistry.[3][5] The bulky tert-butyl groups flanking the hydroxyl group create significant steric hindrance. This structural feature is key to its primary antioxidant mechanism: radical scavenging.

The phenolic hydroxyl group can donate a hydrogen atom to neutralize damaging free radicals, thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance and sterically protected by the tert-butyl groups, preventing it from propagating further radical reactions.[5] This mechanism is fundamental to the protective effects of many synthetic antioxidants used in various industries.

Caption: Radical scavenging mechanism of the hindered phenol moiety.

The Quinone Oxime Dominance: A Gateway to Diverse Biological Activities

As the more stable tautomer, the 2,6-di-tert-butyl-p-benzoquinone-4-oxime form is likely the primary driver of the compound's diverse biological effects. Quinone oximes and the broader class of quinone methides are known to possess a wide array of pharmacological properties.[1]

The potential mechanisms of action stemming from the quinone oxime structure include:

-

Antifungal and Antitumor Activity: Quinone methide oximes have been reported to exhibit both antifungal and antitumor properties.[1] The precise mechanism is likely multifactorial but may involve interactions with cellular nucleophiles, inhibition of key enzymes, or the generation of reactive oxygen species under certain conditions.

-

Modulation of Neurological Pathways: Studies on other para-benzoquinone mono-oximes have demonstrated antidepressant-like activities, suggesting potential interactions with neurotransmitter systems or their receptors.[2]

-

Redox Cycling and Cytotoxicity: While the hindered phenol part of the molecule acts as an antioxidant, quinone structures, in general, are capable of redox cycling. This process can lead to the generation of reactive oxygen species (ROS), which at high concentrations can induce oxidative stress and cytotoxicity. This dual antioxidant/pro-oxidant role is a common feature of many phenolic and quinone-based compounds.

It is important to note that the specific biological activities of 2,6-di-tert-butyl-p-benzoquinone-4-oxime have not been extensively characterized. However, the known pharmacology of related quinone oximes provides a strong basis for directing future research.

Contrasting with a Close Relative: 2,6-Di-tert-butyl-4-nitrophenol (DBNP)

To better understand the unique potential of the nitrosophenol, it is instructive to compare it with its more studied nitro-analogue, 2,6-Di-tert-butyl-4-nitrophenol (DBNP). The primary mechanism of toxicity for DBNP is the uncoupling of mitochondrial oxidative phosphorylation.[6] This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption. This mechanism is characteristic of nitrophenols and highlights a distinct mode of action compared to the likely activities of the nitrosophenol/quinone oxime tautomers.

| Feature | 2,6-Di-tert-butyl-4-nitrosophenol | 2,6-Di-tert-butyl-4-nitrophenol (DBNP) |

| Dominant Chemical Feature | Tautomerism (Nitrosophenol <=> Quinone Oxime) | Stable Nitrophenol |

| Proposed Primary Mechanism | Radical Scavenging & Quinone Oxime-mediated bioactivities | Uncoupling of Mitochondrial Oxidative Phosphorylation |

| Potential Biological Effects | Antioxidant, Antifungal, Antitumor, Neuromodulatory | Cellular energy disruption, Toxicity |

Methodologies for Mechanistic Investigation

To elucidate the precise mechanism of action of 2,6-Di-tert-butyl-4-nitrosophenol, a multi-pronged experimental approach is necessary.

Synthesis of 2,6-Di-tert-butyl-4-nitrosophenol

The compound can be synthesized via the nitrosation of 2,6-di-tert-butylphenol.

Protocol:

-

Dissolve 2,6-di-tert-butylphenol in a suitable solvent such as ethanol.

-

Under a nitrogen atmosphere and at room temperature, sequentially add sulfuric acid and a solution of sodium nitrite.

-

Stir the reaction mixture for 1.5 to 4.0 hours to ensure complete reaction.

-

The product can then be isolated and purified using standard organic chemistry techniques.

Disclaimer: This is a general outline based on a patent description. Researchers should consult detailed synthetic procedures and ensure appropriate safety precautions are taken.

Characterization of Tautomerism

Spectroscopic methods are essential to confirm and quantify the tautomeric equilibrium.

Protocol:

-

NMR Spectroscopy (¹H and ¹³C): Acquire NMR spectra in various solvents of differing polarity. The chemical shifts of the aromatic and oxime protons/carbons will differ significantly between the two tautomers, allowing for their identification and potentially the determination of their relative ratios.

-

UV-Vis Spectroscopy: The nitrosophenol and quinone oxime tautomers will have distinct absorption maxima. By comparing the spectrum of the compound to that of locked (O-methylated) derivatives of each tautomer, the position of the equilibrium can be determined.

-

Infrared (IR) Spectroscopy: The presence of characteristic C=O and N-O-H stretches can provide evidence for the quinone oxime form, while O-H and N=O stretches would indicate the nitrosophenol form.

In Vitro Assays for Biological Activity

A battery of in vitro assays should be employed to screen for a range of biological activities.

-

Antioxidant Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: To measure radical scavenging activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another common method to assess radical scavenging capacity.

-

-

Cell-Based Assays:

-

Cytotoxicity Assays (e.g., MTT, LDH): To determine the compound's toxicity profile against various cell lines (e.g., cancer cell lines, normal cell lines).

-

Antifungal and Antibacterial Assays: To evaluate its antimicrobial properties against a panel of relevant pathogens.

-

-

Nitric Oxide Release Assay:

-

Griess Assay: To determine if the compound acts as a nitric oxide (NO) donor. This is a critical experiment to investigate a potential mechanism often associated with nitroso compounds.

-

Sources

- 1. Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antidepressant evaluation of three para-benzoquinone mono-oximes and their oxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Di-tert-butyl-4-nitrosophenol

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Sterically Hindered Phenols

In the landscape of specialty chemicals, sterically hindered phenols represent a cornerstone class of molecules, prized for their exceptional antioxidant properties. The introduction of bulky substituents, such as tert-butyl groups, ortho to the phenolic hydroxyl group, creates a molecular shield that significantly enhances stability and dictates reactivity. 2,6-Di-tert-butyl-4-nitrosophenol is a key derivative within this family, serving not only as a valuable synthetic intermediate but also possessing unique chemical characteristics owing to the presence of the nitroso moiety.[1][2] This guide provides a comprehensive, field-proven methodology for its synthesis and a multi-faceted strategy for its rigorous characterization, designed for researchers and developers engaged in fine chemical synthesis and materials science.

Part 1: Synthesis via Electrophilic Aromatic Substitution

The most direct and efficient route to 2,6-Di-tert-butyl-4-nitrosophenol is the electrophilic nitrosation of the readily available precursor, 2,6-Di-tert-butylphenol.[3] The steric hindrance from the two tert-butyl groups effectively blocks the ortho positions, directing the incoming electrophile, the nitrosonium ion (NO⁺), exclusively to the para position.

Mechanistic Rationale

The reaction proceeds via the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically sulfuric acid (H₂SO₄). The nitrous acid is then protonated by the excess strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. This ion then attacks the electron-rich aromatic ring of 2,6-Di-tert-butylphenol at the para position, leading to the formation of the target molecule after deprotonation. Performing the reaction under an inert atmosphere, such as nitrogen, is a critical control measure to prevent undesired side reactions, particularly the oxidation of the phenol.[3]

Detailed Experimental Protocol

This protocol is optimized for high yield and purity, achieving up to 99% yield with a purity of ≥99.7%.[3]

Materials:

-

2,6-Di-tert-butylphenol (C₁₄H₂₂O)

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Ethanol (50% aqueous solution)

-

Nitrogen gas supply

-

Standard laboratory glassware (three-neck flask, dropping funnels, magnetic stirrer)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and two dropping funnels, dissolve 2,6-Di-tert-butylphenol (e.g., 5.20 g, 25.00 mmol) in 50% ethanol (40.00 ml).[3]

-

Inert Atmosphere: Begin purging the flask with nitrogen gas to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

-

Acidification: While stirring at room temperature (approx. 25 °C), slowly add concentrated sulfuric acid (e.g., 1.50 ml, 27.50 mmol) dropwise from one of the funnels.[3] The choice of sulfuric acid is crucial for the quantitative generation of the nitrosonium ion.

-

Nitrosation: Prepare a solution of sodium nitrite (e.g., 1.89 g, 27.50 mmol) in water (10.00 ml). Add this solution dropwise to the reaction mixture over a period of 1.5 hours.[3] A slow, controlled addition is paramount to manage the exothermic nature of the reaction and prevent the formation of byproducts.

-

Reaction Monitoring & Completion: Allow the reaction to stir for an additional 30-60 minutes after the addition is complete. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.[3]

-

Isolation and Purification: Upon completion, quench the reaction by pouring the mixture into water. The product, a yellow solid, will precipitate.[3] Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acid and inorganic salts.

-

Drying: Dry the collected yellow solid to obtain pure 2,6-Di-tert-butyl-4-nitrosophenol. The filtrate, containing ethanol, can be collected for solvent recovery via distillation.[3]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of 2,6-Di-tert-butyl-4-nitrosophenol.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of checks.

Physicochemical Properties

A summary of the key physicochemical properties for 2,6-Di-tert-butyl-4-nitrosophenol is presented below.

| Property | Value | Source |

| CAS Number | 955-03-3 | [1] |

| Molecular Formula | C₁₄H₂₁NO₂ | [1] |

| Molecular Weight | 235.32 g/mol | Inferred from Formula |

| Appearance | Yellow Solid | [3] |

| IUPAC Name | 2,6-Di-tert-butyl-4-nitrosophenol | [4] |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The analysis of 2,6-Di-tert-butyl-4-nitrosophenol reveals key vibrational frequencies that confirm its structure.[3]

-

O-H Stretch: A strong absorption peak around 3321 cm⁻¹ indicates the presence of the hydroxyl group.[3]

-

Aromatic C-H Stretch: A peak around 3103 cm⁻¹ corresponds to the unsaturated C-H stretching vibration of the aromatic ring.[3]

-

Aromatic Skeletal Vibration: A characteristic peak at approximately 1557 cm⁻¹ confirms the presence of the benzene ring.[3]

-

C-O Stretch: An absorption peak around 1301 cm⁻¹ is indicative of the C-O stretching vibration of the phenol.[3]

-

N=O Stretch: The nitroso group (N=O) typically exhibits a stretching vibration in the range of 1500-1600 cm⁻¹. This may overlap with the aromatic skeletal vibrations but is a key feature to look for.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Based on the structure and data from analogous compounds, the following spectral features are expected:

-

¹H NMR:

-

Hydroxyl Proton (-OH): A singlet in the downfield region, typically δ 5.0-8.0 ppm. Its chemical shift can be variable and concentration-dependent.

-

Aromatic Protons (-ArH): Two singlets (or doublets with a small meta-coupling) are expected for the two protons on the aromatic ring, likely in the δ 7.0-8.0 ppm range.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 18 protons around δ 1.3-1.5 ppm, characteristic of the two equivalent tert-butyl groups.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals for the six aromatic carbons would appear in the δ 110-160 ppm region. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the nitroso group (C-NO) would be the most downfield.

-

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbons around δ 34-36 ppm and one for the methyl carbons around δ 30-32 ppm.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 2,6-Di-tert-butyl-4-nitrosophenol, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): The primary confirmation of identity is the detection of the molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 235.16).

-

Fragmentation: A characteristic fragmentation pattern involves the loss of a methyl group (-CH₃) from a tert-butyl substituent, resulting in a prominent peak at [M-15]⁺.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the nitrosophenol will show characteristic absorption bands. In comparison, the precursor 2,6-di-tert-butylphenol has a simpler spectrum.[5] The introduction of the nitroso group extends the conjugation, causing a bathochromic (red) shift to a longer wavelength, typically in the 300-400 nm range. This shift can be effectively used to monitor the progress of the synthesis reaction.

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Value/Region | Rationale |

| IR | O-H Stretch | ~3321 cm⁻¹ | Phenolic hydroxyl group[3] |

| Aromatic C-H | ~3103 cm⁻¹ | Benzene ring C-H bonds[3] | |

| Aromatic C=C | ~1557 cm⁻¹ | Benzene ring skeletal vibration[3] | |

| C-O Stretch | ~1301 cm⁻¹ | Phenolic C-O bond[3] | |

| ¹H NMR | tert-Butyl H | ~δ 1.3-1.5 ppm (s, 18H) | Two equivalent tert-butyl groups |

| Aromatic H | ~δ 7.0-8.0 ppm (s, 2H) | Two equivalent aromatic protons | |

| Hydroxyl H | ~δ 5.0-8.0 ppm (s, 1H) | Phenolic proton | |

| MS | Molecular Ion | m/z ≈ 235.16 | C₁₄H₂₁NO₂ |

| UV-Vis | λₘₐₓ | 300 - 400 nm | Extended conjugated system |

Characterization Workflow Diagram

This diagram outlines the systematic approach to validating the synthesized product.

Caption: A multi-technique workflow for product characterization.

Part 3: Safety and Handling

Professional diligence requires a thorough understanding of the hazards associated with all chemicals used in this protocol.

-

2,6-Di-tert-butylphenol (Starting Material): This compound is known to cause skin and serious eye irritation.[2] It is also toxic to aquatic life with long-lasting effects.[6]

-

Sulfuric Acid: A strong corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Sodium Nitrite: An oxidizing agent. It is toxic if swallowed.

-

2,6-Di-tert-butyl-4-nitrosophenol (Product): As a nitroso compound, it should be handled with caution, as some compounds in this class can be hazardous.[1] Standard safety protocols for new chemical entities should be followed.

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles at all times.

-

All manipulations, especially those involving concentrated acid and the reaction itself, should be performed inside a certified chemical fume hood to ensure adequate ventilation.

Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous acidic and basic waste should be neutralized before disposal. Organic waste should be collected in appropriately labeled containers.

References

- CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.

- 2,6-di-tert-butyl-4-nitrosophenol | CAS 955-03-3. CymitQuimica.

- SAFETY DATA SHEET - 2,6-Di-tert-butylphenol. Fisher Scientific.

- 2,6-Di-tert-butyl-4-nitrosophenol | CAS 955-03-3. Veeprho.

-

2,6-Di-tert-butylphenol. Wikipedia. [Link]

-

Phenol, 2,6-bis(1,1-dimethylethyl)-. NIST WebBook. [Link]

Sources

- 1. CAS 955-03-3: 2,6-di-tert-butyl-4-nitrosophenol [cymitquimica.com]

- 2. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 3. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol - Google Patents [patents.google.com]

- 4. veeprho.com [veeprho.com]

- 5. Phenol, 2,6-bis(1,1-dimethylethyl)- [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

2,6-Di-tert-butyl-4-nitrosophenol as a precursor for organic synthesis.

An In-depth Technical Guide: 2,6-Di-tert-butyl-4-nitrosophenol as a Versatile Precursor in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-tert-butyl-4-nitrosophenol is a sterically hindered phenol derivative whose true value lies not in its end-use but in its exceptional utility as a synthetic precursor. The strategic placement of bulky tert-butyl groups at the ortho positions sterically directs reactions to the para-position and stabilizes reactive intermediates, while the nitroso group at the C4 position provides a versatile chemical handle for a variety of transformations. This guide elucidates the synthesis of this precursor, explores its critical tautomeric equilibrium with its quinone monooxime form, and details its primary applications in organic synthesis, including reduction to valuable aminophenols and oxidation to nitrophenols and stable radicals. We provide field-proven experimental protocols, mechanistic insights, and a framework for leveraging this compound in the development of novel molecules for pharmaceutical and material science applications.

Physicochemical & Spectroscopic Profile

A foundational understanding of a precursor's properties is paramount for its effective use in synthesis. The key characteristics of 2,6-di-tert-butyl-4-nitrosophenol are summarized below.

| Property | Value | Source |

| CAS Number | 955-03-3 | [1] |

| Molecular Formula | C₁₄H₂₁NO₂ | [1] |

| Molecular Weight | 235.32 g/mol | [1] |

| Appearance | Yellow solid / Yellow crystalline solid | [2][3] |

| Melting Point | 211-213 °C | [1] |

| Boiling Point | 336.1 °C (Predicted) | |

| Flash Point | 145.3 °C | [1] |

| LogP | 4.385 | [1] |

| Solubility | Low water solubility | [3] |

Synthesis of the Precursor: Electrophilic Nitrosation

The most direct and high-yielding route to 2,6-di-tert-butyl-4-nitrosophenol is the electrophilic aromatic substitution of its parent phenol, 2,6-di-tert-butylphenol. The bulky ortho tert-butyl groups deactivate the ortho positions and sterically funnel the incoming electrophile, the nitrosonium ion (NO⁺), almost exclusively to the para position.

The nitrosonium ion is generated in situ from the reaction of sodium nitrite with a strong acid, typically sulfuric acid. The reaction is performed at or near room temperature, offering a mild and efficient pathway to the target precursor with reported yields exceeding 99%.[2]

Caption: Figure 1: Synthesis of 2,6-Di-tert-butyl-4-nitrosophenol.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methodologies demonstrating high yield and purity.[2]

-

Reactor Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-di-tert-butylphenol (20.6 g, 0.1 mol) and 50% ethanol (160 mL).

-

Causality: The use of a multi-necked flask allows for controlled addition of reagents and maintenance of an inert atmosphere. Ethanol serves as a solvent that dissolves the starting phenol while also being compatible with the aqueous nitrite solution.

-

-

Acidification: Under a nitrogen atmosphere and with continuous stirring at room temperature (25 °C), slowly add sulfuric acid (6.0 mL, ~0.11 mol) via the dropping funnel.

-

Causality: Sulfuric acid is the catalyst required to generate the active electrophile (NO⁺) from sodium nitrite. Slow addition is crucial to control the exothermic reaction. Nitrogen protection prevents unwanted oxidation side reactions.

-

-

Nitrosation: Prepare a solution of sodium nitrite (7.56 g, 0.11 mol) in water (40 mL). Add this solution dropwise to the reaction mixture over 1.5 hours. Maintain the temperature at 25 °C.

-

Causality: Dropwise addition of the nitrite solution maintains a low, steady concentration of the highly reactive nitrosonium ion, preventing side reactions and ensuring regioselectivity. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Reaction Completion & Work-up: After the addition is complete, stir the mixture for an additional 30 minutes. The formation of a yellow precipitate will be observed.

-

Causality: The additional stirring ensures the reaction goes to completion. The product is poorly soluble in the aqueous ethanol mixture, leading to its precipitation.

-

-

Isolation & Purification: Filter the reaction mixture under vacuum. Wash the collected yellow solid thoroughly with deionized water until the washings are neutral. Dry the solid under vacuum.

-

Causality: Filtration isolates the solid product. Washing with water removes any residual acid, unreacted sodium nitrite, and other inorganic salts. The expected yield is approximately 99% with a purity of >99.5%.

-

The Precursor in Action: Key Synthetic Transformations

The synthetic utility of 2,6-di-tert-butyl-4-nitrosophenol stems from the reactivity of its nitroso group and its existence in a tautomeric equilibrium.

Caption: Figure 2: Major synthetic routes from the nitrosophenol precursor.

Reduction to 2,6-Di-tert-butyl-4-aminophenol

One of the most valuable transformations is the reduction of the nitroso group to a primary amine. This yields 2,6-di-tert-butyl-4-aminophenol, a crucial intermediate for synthesizing antioxidants, polymerization inhibitors, and ligands for catalysis. A common and effective reducing agent is sodium hydrosulfite (sodium dithionite, V-Brite B).[2]

-

Reactor Setup: In a flask suitable for the scale, dissolve 2,6-di-tert-butyl-4-nitrosophenol (23.5 g, 0.1 mol) in ethanol and a 5-10% aqueous solution of sodium hydroxide.

-

Causality: The basic medium deprotonates the phenolic hydroxyl group, increasing the solubility of the starting material and facilitating the reduction process.

-

-

Reduction: Under a nitrogen atmosphere, heat the mixture to 20-50 °C. Add sodium dithionite (V-Brite B) in portions.

-

Causality: The reaction is exothermic, and portion-wise addition helps control the temperature. The reaction proceeds via the transfer of electrons from the dithionite to the nitroso group.

-

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), the ethanol is removed under reduced pressure. The resulting aqueous solution is washed thoroughly with water, and the white solid product is isolated by vacuum filtration.

-

Causality: This procedure effectively removes the solvent and inorganic byproducts, yielding the desired 2,6-di-tert-butyl-4-aminophenol as a white solid.

-

Oxidation Reactions

Oxidation of the nitroso group can lead to the corresponding 2,6-di-tert-butyl-4-nitrophenol.[4] This transformation is significant as nitrophenols are a class of compounds with diverse biological activities and applications.[3] Furthermore, oxidation of the parent 2,6-di-tert-butylphenol scaffold can lead to other important products like 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ) or 2,6-di-tert-butyl-1,4-benzoquinone (BQ), depending on the oxidant and catalyst used, such as tert-butyl hydroperoxide (TBHP) with metal catalysts.[5][6][7]

Tautomerism: The Quinone Monooxime Gateway

2,6-Di-tert-butyl-4-nitrosophenol exists in a tautomeric equilibrium with its quinone monooxime form. While the nitrosophenol form is generally more stable, the quinone monooxime tautomer provides an alternative reaction pathway.[8][9] This tautomer can participate in reactions typical of oximes, such as condensations, or act as a dienophile in cycloaddition reactions, opening pathways to complex heterocyclic systems relevant in drug discovery.

Caption: Figure 3: Tautomeric equilibrium of the precursor molecule.

Applications in Drug Development and Materials Science

The derivatives of 2,6-di-tert-butyl-4-nitrosophenol are of significant interest to drug development professionals and materials scientists.

-

Antioxidants: The sterically hindered phenolic scaffold is a classic motif for radical-scavenging antioxidants. The aminophenol derivative, in particular, is a potent antioxidant.[10][11]

-

Bioactive Scaffolds: The ability to easily convert the nitroso group into an amine or other functionalities allows for the rapid generation of libraries of compounds for biological screening. The nitrophenol derivatives themselves have been investigated for various biological activities.[3]

-

Polymer Stabilizers: Hindered phenols are widely used as stabilizers in plastics and petrochemicals to prevent oxidative degradation.[11][12] The derivatives synthesized from the nitrosophenol precursor can be incorporated into polymer backbones or used as additives.

-

Ligand Synthesis: The aminophenol derivative can be further functionalized to create complex ligands for transition metal catalysis, enabling the development of new catalysts for fine chemical synthesis.

Safety and Handling

While specific toxicity data for 2,6-di-tert-butyl-4-nitrosophenol is limited, its derivative, 2,6-di-tert-butyl-4-nitrophenol (DBNP), is known to be toxic if swallowed and causes serious eye irritation.[3][13] It is prudent to handle 2,6-di-tert-butyl-4-nitrosophenol and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

2,6-Di-tert-butyl-4-nitrosophenol is a powerful and versatile precursor in organic synthesis. Its straightforward, high-yield synthesis and the presence of a readily transformable nitroso group, combined with the stabilizing and directing effects of its tert-butyl groups, make it an invaluable starting material. From the synthesis of potent antioxidants and bioactive molecules to the creation of advanced polymer stabilizers, the pathways originating from this yellow solid are numerous and impactful. A thorough understanding of its reactivity, particularly its reduction, oxidation, and tautomeric behavior, empowers researchers to design and execute efficient synthetic routes to a wide array of valuable target molecules.

References

- CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.

-

Reactions of 2,6-Di-t-butyl-4-methylphenol with nitrogen dioxide; X-ray crystal structures of 2,6-Di-t-butyl-c-6-hydroxy-4-methyl-r-4,c-5-dinitrocyclohex-2-enone and 2,6-Di-t-butyl-4-methyl-r-4,c-5,c-6-trinitrocyclohex-2-enone. ResearchGate. [Link]

-

Synthesis of 2,6-di-t-butyl-4-(3'-cyano-4'-nitrophenyl)phenol. PrepChem.com. [Link]

-

2,6-DI(TERT-BUTYL)-4-NITROSOPHENOL | CAS 955-03-3. Chemsrc. [Link]

-

Formation of 2,6-Di-tert-butyl-4-nitrophenol during Combustion of Diesel Fuel Antioxidant Precursors. ResearchGate. [Link]

-

2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765. PubChem, NIH. [Link]

- US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.

-

Percutaneous Absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in Isolated Perfused Porcine Skin. PubMed. [Link]

-

(PDF) 2-tert-Butyl-4,6-dinitrophenol. ResearchGate. [Link]

-

Formation of 2,6-Di-tert-butyl-4-nitrophenol during Combustion of Diesel Fuel Antioxidant Precursors. ACS Publications. [Link]

-

2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. ResearchGate. [Link]

-

Oxidation of 2,6-di-tert-butylphenol With Tert-Butyl Hydroperoxide Catalyzed by Iron Porphyrin Tetrasulfonate, Iron Porphyrin Tetracarboxylate and Their Supported Analogues in a Water-Methanol Mixture. PubMed. [Link]

-

Synthesis and Prior Misidentification of 4-tert-Butyl-2,6-dinitrobenzaldehyde. PubMed. [Link]

-

THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. ResearchGate. [Link]

-

Which of the following exhibits tautomerism? A. 4-nitrosophenol B. 2-nitrosophenol C. Ortho Benzoquonine. Brainly.in. [Link]

-

Toxicity of 2,6-Di-Tert-Butyl-4-Nitrophenol (DBNP). CDC Stacks. [Link]

-

Click chemistry in drug development recent trends and application. RJPT. [Link]

-

2,6-Di-tert-butylphenols and phenoxyl radicals with metal—metal bonds. ResearchGate. [Link]

-

2,4-Di-tert-butylphenol. PubChem. [Link]

-

Oxidation of 2,6-di- tert -butylphenol with tert -butylhydroperoxide catalyzed by cobalt(II) phthalocyanine tetrasulfonate in a methanol–water mixture and formation of an unusual product 4,4′-dihydroxy-3,3′,5,5′-tetra- tert -butylbiphenyl. ResearchGate. [Link]

-

Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. ResearchGate. [Link]

Sources

- 1. 2,6-DI(TERT-BUTYL)-4-NITROSOPHENOL | CAS#:955-03-3 | Chemsrc [chemsrc.com]

- 2. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. brainly.in [brainly.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-L-tyrosine (CAS 955-03-3): A Key Biomarker of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-L-tyrosine (CAS 955-03-3), a chlorinated derivative of the amino acid L-tyrosine. It serves as a highly specific biomarker for inflammation and oxidative stress mediated by the myeloperoxidase (MPO) enzyme.[1][2] This document delves into the compound's chemical structure, physicochemical properties, analytical characterization, and its profound biological significance. Detailed experimental protocols and data interpretation guidelines are provided to equip researchers and drug development professionals with the essential knowledge to effectively utilize this critical molecule in their studies.

Compound Identification and Physicochemical Properties

3-Chloro-L-tyrosine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation.[3] Its defining feature is a chlorine atom substituted on the aromatic ring of L-tyrosine, ortho to the hydroxyl group.[3]

| Identifier | Value | Source |

| CAS Number | 955-03-3 | [4] |

| IUPAC Name | (2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid | [3] |

| Synonyms | 3-Chlorotyrosine, m-Chloro-L-Tyr-OH, H-Tyr(3-Cl)-OH | [4] |

| Molecular Formula | C₉H₁₀ClNO₃ | [3] |

| Molecular Weight | 215.63 g/mol | [3] |

Physicochemical Data:

| Property | Value | Source |

| Appearance | White to off-white powder/solid | [4][5] |

| Melting Point | 246-252 °C | [4] |

| Optical Rotation | [α]D²⁰ = -25 ± 2° (c=0.9 in H₂O) | [4] |

| Solubility | Slightly soluble in DMSO and Ethanol. Soluble in PBS (pH 7.2) at 1 mg/mL. | [6] |

| Storage | Store at 0-8°C for short-term, -20°C for long-term (up to 3 years) | [4][7] |

Chemical Structure and Spectroscopic Analysis

The structure of 3-Chloro-L-tyrosine is fundamental to its function as a stable biomarker. The electron-withdrawing chlorine atom influences the electronic properties of the phenol ring but does not prevent its incorporation into peptides via post-translational modification.

Structural Representation

Caption: 2D structure of 3-Chloro-L-tyrosine (CAS 955-03-3).

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and quantification of 3-Chloro-L-tyrosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the position of the chlorine atom and the integrity of the amino acid structure. While a specific spectrum for 955-03-3 is available for reference, the expected shifts for the aromatic protons are significantly different from L-tyrosine due to the chloro-substituent.[7][8]

Infrared (IR) Spectroscopy: The IR spectrum of 3-Chloro-L-tyrosine will exhibit characteristic peaks for the O-H (phenol and carboxylic acid), N-H (amine), C=O (carboxylic acid), and C-Cl bonds, distinguishing it from its parent amino acid, L-tyrosine.[9][10]

Mass Spectrometry (MS): Mass spectrometry is the cornerstone for sensitive and specific detection of 3-Chloro-L-tyrosine in complex biological matrices.[11] LC-MS/MS is the most common platform.

| Technique | Precursor Ion [M+H]⁺ | Characteristic Fragment Ions | Source |

| LC-ESI-QTOF | 216.0427 | 170.038, 157.005, 135.068 | [3] |

| DART-MS/MS | 216.2 | 170.1 | [12] |

Rationale: The primary fragmentation event observed is the loss of the carboxyl group (CO₂H) and subsequent rearrangements, leading to the stable fragment at m/z 170. This transition (216.2 → 170.1) is highly specific and is typically used for quantification in Multiple Reaction Monitoring (MRM) assays.[12]

Biological Significance and Role in Drug Development

3-Chloro-L-tyrosine is not merely a chemical curiosity; it is a direct product of the innate immune response and serves as a crucial biomarker for MPO-driven oxidative damage.[1][13]

Mechanism of Formation

During inflammation, neutrophils and other phagocytic cells are activated and release myeloperoxidase (MPO).[2][14] MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a powerful oxidant.[14][15] HOCl then reacts with tyrosine residues on proteins to form the stable end-product, 3-Chloro-L-tyrosine.[15] This specificity makes its detection a reliable indicator of MPO activity and neutrophilic inflammation.[3]

Caption: Biological pathway for the formation of 3-Chloro-L-tyrosine.

Applications as a Biomarker

Elevated levels of 3-Chloro-L-tyrosine have been identified in a range of inflammatory and oxidative stress-related diseases, making it a valuable target for diagnostics and for assessing the efficacy of therapeutic interventions.

-

Cardiovascular Disease: Levels are markedly elevated in LDL isolated from human atherosclerotic intima, suggesting a role for MPO in atherogenesis.[6][15]

-

Cancer: Increased plasma levels have been observed in patients with colorectal cancer.[6][16]

-

Toxicology: It is a novel indicator of chlorine gas poisoning, detectable in autopsy samples.[6][17]

-

Respiratory Diseases: It is a marker of protein damage in the lungs of premature infants who develop chronic lung disease.[18]

Experimental Protocols: Quantification in Biological Samples

The accurate quantification of 3-Chloro-L-tyrosine requires robust analytical methods, most commonly based on mass spectrometry.

Workflow for LC-MS/MS Analysis

Caption: General workflow for 3-Chloro-L-tyrosine quantification by LC-MS/MS.

Step-by-Step Protocol: Sample Preparation for LC-MS/MS

This protocol is a generalized procedure and must be optimized for specific matrices and instrumentation.

-

Sample Collection: Collect 50-100 µL of plasma or serum. For tissue, homogenize and perform protein quantification.

-

Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard, such as 3-Chloro-L-tyrosine-¹³C₆, to the sample.[19]

-

Rationale: The internal standard co-elutes with the analyte and experiences similar matrix effects and extraction losses, allowing for highly accurate quantification.

-

-

Protein Precipitation/Hydrolysis:

-

Solid Phase Extraction (SPE):

-

Condition a cation-exchange SPE cartridge.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the amino acids, including 3-Cl-Tyr, with a suitable buffer.[17][20]

-

Rationale: SPE is crucial for removing salts and other matrix components that can cause ion suppression in the mass spectrometer, thereby improving sensitivity and accuracy.[20]

-

-

Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the sample (e.g., silylation) to increase volatility.[17] For LC-MS, this step is typically not required.

-

Analysis: Inject the final extract into the LC-MS/MS system. The limit of detection for modern methods can be in the low ng/mL range.[20][21]

Safety and Handling

According to safety data sheets, 3-Chloro-L-tyrosine should be handled in accordance with good industrial hygiene and safety practices.[22]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including gloves, safety glasses, and a lab coat.

-

Handling: Avoid dust formation and inhalation. Ensure adequate ventilation.[22]

-

Storage: Store in a cool, dry place, away from incompatible materials.[4]

-

Toxicity: While not classified as acutely toxic, comprehensive toxicological data is limited. It is not considered an irritant to the skin or eyes under normal handling.

Conclusion

3-Chloro-L-tyrosine (CAS 955-03-3) has transitioned from a chemical derivative to a cornerstone biomarker in the study of inflammatory diseases. Its specific formation pathway via the MPO-H₂O₂-Cl⁻ system provides an unparalleled window into neutrophil-driven oxidative stress.[3][15] For researchers in drug development, monitoring 3-Chloro-L-tyrosine levels can offer critical insights into the mechanism of action of anti-inflammatory compounds and serve as a valuable pharmacodynamic endpoint. The robust analytical methods available for its quantification ensure that it will remain a vital tool in both basic research and clinical diagnostics for the foreseeable future.

References

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-L-Tyrosine. PubChem. Retrieved January 17, 2026, from [Link]

-

Nishio, T., Toukairin, Y., Hoshi, T., et al. (2020). Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis. Legal Medicine (Tokyo, Japan), 47, 101782. [Link]

-

Thermo Fisher Scientific. (2024). 3-Chloro-L-tyrosine - SAFETY DATA SHEET. Thermo Fisher Scientific. Retrieved January 17, 2026, from [Link]

-

Aldred, S., & Ghezzi, P. (2001). Myeloperoxidase-catalyzed 3-chlorotyrosine formation in dialysis patients. Kidney international, 60(4), 1573-1574. [Link]

-

Gaut, J. P., Yeh, G. C., Tran, H. D., et al. (2001). Neutrophils employ the myeloperoxidase system to generate antimicrobial brominating and chlorinating oxidants during sepsis. Proceedings of the National Academy of Sciences of the United States of America, 98(21), 11961–11966. [Link]

-

Hazen, S. L., & Heinecke, J. W. (1997). 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima. The Journal of clinical investigation, 99(9), 2075–2081. [Link]

-

Thomas, J. J., Crow, B. S., et al. (2016). Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS. Journal of analytical toxicology, 40(8), 643–650. [Link]

-

Thomas, J. J., Crow, B. S., et al. (2016). Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS. Journal of analytical toxicology, 40(8), 643-650. [Link]

-

Song, Y., Liao, J., Zha, C., et al. (2015). Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time-tandem mass spectrometry. Acta pharmaceutica Sinica. B, 5(5), 482–486. [Link]

-

Buss, I. H., Senthilmohan, R., et al. (2000). 3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome. Pediatric research, 47(5), 643–649. [Link]

-

National Institute of Standards and Technology. (n.d.). Tyrosine. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2008). Vibrational Study of Tyrosine Molecule. ResearchGate. Retrieved January 17, 2026, from [Link]01103_Vibrational_Study_of_Tyrosine_Molecule)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Chloro-L-tyrosine | 7423-93-0 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 3-Chloro-L-tyrosine(7423-93-0) 1H NMR [m.chemicalbook.com]

- 9. Tyrosine [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Myeloperoxidase-catalyzed 3-chlorotyrosine formation in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. fishersci.co.uk [fishersci.co.uk]

Hindered Phenol Antioxidants: A Technical Guide to Radical Scavenging Applications

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of hindered phenol antioxidants, their mechanisms of action, methods for evaluating their efficacy, and their applications in radical scavenging.

The Fundamental Chemistry of Hindered Phenol Antioxidants

Hindered phenol antioxidants are a class of organic compounds characterized by a phenolic hydroxyl (-OH) group attached to a benzene ring, with bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions.[1] This steric hindrance is a defining feature that governs their unique antioxidant properties.[2] The bulky substituents play a crucial role in enhancing the stability of the phenoxy radical formed during the scavenging process, thereby increasing the antioxidant's efficiency.[3]

A classic and widely studied example of a hindered phenol antioxidant is Butylated Hydroxytoluene (BHT).[3] Its structure, featuring two tert-butyl groups flanking the hydroxyl group, exemplifies the molecular architecture that confers potent radical scavenging capabilities. These compounds are instrumental in preventing the oxidative degradation of a wide array of materials, from plastics and elastomers to pharmaceutical formulations.[4][5]

Mechanism of Action: Quenching the Fire of Oxidative Stress

The primary mechanism by which hindered phenols exert their antioxidant effect is through the donation of a hydrogen atom from their phenolic hydroxyl group to a free radical. This process, known as hydrogen atom transfer (HAT), effectively neutralizes the reactive radical, terminating the oxidative chain reaction.[6]

The reaction can be summarized as follows:

ROO• + ArOH → ROOH + ArO• [7]

Where:

-

ROO• is a peroxyl radical (a type of reactive oxygen species)

-

ArOH represents the hindered phenol antioxidant

-

ROOH is a hydroperoxide

-

ArO• is the phenoxy radical

The resulting phenoxy radical is significantly stabilized by two key factors:

-

Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring, distributing its charge and reducing its reactivity.

-

Steric Shielding: The bulky tert-butyl groups physically obstruct the radical center on the oxygen atom, preventing it from initiating new oxidation chains.[3]

This stabilized phenoxy radical can then react with a second free radical, further terminating the oxidative process.[7]

Caption: Radical Scavenging by a Hindered Phenol.

Structure-Activity Relationship: Tailoring Efficacy

The antioxidant activity of hindered phenols is not uniform and is significantly influenced by their molecular structure. Key factors that dictate their efficacy include:

-

Nature and Position of Substituents: The type, number, and location of alkyl groups on the aromatic ring affect the stability of the phenoxy radical and the steric accessibility of the hydroxyl group.[8]

-

Number of Phenolic Groups: Molecules with multiple hindered phenolic moieties, such as bisphenols and polyphenols, often exhibit enhanced antioxidant activity due to the increased number of hydrogen atoms available for donation.[3]

-

Electronic Effects: Electron-donating groups on the ring can increase the electron density on the hydroxyl oxygen, facilitating hydrogen atom donation and enhancing antioxidant activity.[2]

Experimental Evaluation of Radical Scavenging Activity

To quantify the radical scavenging potential of hindered phenol antioxidants, several in vitro assays are commonly employed. The two most prevalent methods are the DPPH and ABTS assays.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the stable DPPH free radical.[9] DPPH has a deep violet color in solution, and upon reduction by an antioxidant, it becomes colorless or pale yellow.[4] The change in absorbance is measured spectrophotometrically at approximately 517 nm.[9]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like methanol or ethanol.[10] The solution should be freshly prepared and kept in the dark to prevent degradation.[6]

-

Prepare a series of concentrations of the test hindered phenol antioxidant and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.[10]

-

-

Assay Procedure:

-

To a cuvette or a well of a microplate, add a specific volume of the DPPH solution (e.g., 3 mL).[10]

-

Add a small volume of the antioxidant solution (e.g., 100 µL) to the DPPH solution and mix thoroughly.[11]

-

A control is prepared by adding the solvent without the antioxidant to the DPPH solution.[10]

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[10]

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm.[10]

-

The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula:[10] % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.

-

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the % inhibition against the antioxidant concentration.[10]

-

Caption: Workflow of the DPPH Radical Scavenging Assay.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8] The ABTS•+ is a blue-green chromophore that is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[7][8] The reduction of ABTS•+ by an antioxidant leads to a decrease in its characteristic absorbance at 734 nm.[12]

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.[13]

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.[13]

-

Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[13]

-

Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

Prepare a series of concentrations of the test antioxidant and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

Add a large volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a cuvette.[8]

-

Add a small volume of the antioxidant solution (e.g., 10 µL) and mix.

-

A control is prepared with the solvent instead of the antioxidant.

-

-

Measurement and Calculation:

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[12]

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14] This is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble analog of vitamin E.[15]

-

Caption: Workflow of the ABTS Radical Scavenging Assay.

Causality Behind Experimental Choices: DPPH vs. ABTS

The choice between the DPPH and ABTS assays depends on the specific research question and the nature of the antioxidant being tested.

| Feature | DPPH Assay | ABTS Assay | Rationale |

| Radical Type | Nitrogen-centered radical | Nitrogen-centered radical cation | Both are stable and commercially available or easily generated. |

| Solubility | Soluble in organic solvents | Soluble in both aqueous and organic solvents | ABTS is more versatile for testing both hydrophilic and lipophilic antioxidants.[8] |

| pH Sensitivity | Sensitive to acidic pH | Can be used over a wide pH range | ABTS is suitable for studying the effect of pH on antioxidant activity. |

| Reaction Kinetics | Slower reaction with some antioxidants | Faster reaction kinetics | ABTS can provide quicker results. |

| Interference | Can be affected by colored compounds | Less interference from colored compounds due to measurement at a longer wavelength | ABTS is preferred for colored samples like plant extracts.[16] |

| Radical Generation | DPPH is a stable radical and does not need to be generated | ABTS•+ needs to be generated prior to the assay | DPPH offers greater simplicity in this regard.[8] |

For a comprehensive assessment of antioxidant potential, it is often recommended to use multiple assays in parallel.[16]

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the radical scavenging activity of some common hindered phenol antioxidants, expressed as IC50 values from DPPH assays and Trolox Equivalent Antioxidant Capacity (TEAC) from ABTS assays.

| Antioxidant | DPPH IC50 (µM) | ABTS TEAC |

| Butylated Hydroxytoluene (BHT) | ~569 | ~0.95 |

| 2,6-di-tert-butyl-4-ethylphenol | ~172 | Not widely reported |

| 2,4-di-tert-butylphenol | ~361 | Not widely reported |

| Trolox (Standard) | ~36 | 1.00 (by definition) |

Note: The reported values can vary depending on the specific experimental conditions.[17][18]

Applications in Research and Drug Development

Hindered phenol antioxidants have a broad range of applications, stemming from their ability to inhibit oxidative degradation.

-

Stabilization of Polymers and Plastics: They are extensively used as additives to protect polymers from degradation during processing and use, thereby extending their lifespan and maintaining their physical properties.[4][19]

-

Food Preservation: Certain hindered phenols, like BHT and BHA, are used as food additives to prevent the spoilage of fats and oils.[3]

-

Pharmaceutical Formulations: They can be incorporated into drug formulations to protect active pharmaceutical ingredients (APIs) that are susceptible to oxidation, ensuring the stability and shelf-life of the medication.

-

Mitigating Oxidative Stress in Drug Discovery: Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[20] Hindered phenols are being investigated for their potential to counteract oxidative damage in biological systems.[21] Their ability to protect cells from damage induced by oxidized lipids, for instance, highlights their therapeutic potential.[21]

Conclusion

Hindered phenol antioxidants represent a cornerstone in the field of radical scavenging. Their unique structural features, particularly the sterically hindered phenolic hydroxyl group, enable them to efficiently terminate oxidative chain reactions. A thorough understanding of their mechanism of action, coupled with robust and well-chosen analytical methods like the DPPH and ABTS assays, is crucial for researchers and drug development professionals seeking to harness their protective capabilities. As our understanding of the role of oxidative stress in disease deepens, the rational design and application of novel hindered phenol antioxidants will undoubtedly continue to be a vibrant area of scientific inquiry.

References

-

The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). protocols.io. Retrieved January 18, 2026, from [Link]

-

9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

An amended potassium persulfate ABTS antioxidant assay used for medicinal plant extracts revealed variable antioxidant capacity based upon plant extraction process. (2020, July 15). bioRxiv. Retrieved January 18, 2026, from [Link]

-

ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved January 18, 2026, from [Link]

-

Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved January 18, 2026, from [Link]

-

A Comparison of ABTS and DPPH methods for assessing the total antioxidant capacity of human milk. (n.d.). MOST Wiedzy. Retrieved January 18, 2026, from [Link]

-

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

2.4.1. DPPH Radical Scavenging Activity (DPPH Assay). (n.d.). Bio-protocol. Retrieved January 18, 2026, from [Link]

-

Analytical Methods. (2016, April 12). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Improved Trolox® Equivalent Antioxidant Capacity Assay for Efficient and Fast Search of New Antioxidant Agents. (2025, August 8). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Trolox equivalent antioxidant capacity. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Free radical scavenging activity. (2019, March 28). protocols.io. Retrieved January 18, 2026, from [Link]

-

IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Relationship structure-antioxidant activity of hindered phenolic compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023, August 10). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Trolox Equivalent Antioxidant Capacity (TEAC) Assay. (n.d.). Cell Biolabs, Inc. Retrieved January 18, 2026, from [Link]

-

Trolox equivalent antioxidant capacity: Significance and symbolism. (2026, January 8). Consensus. Retrieved January 18, 2026, from [Link]

-

Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. Retrieved January 18, 2026, from [Link]

-

Sterically Hindered Phenols as Antioxidant. (2025, June 23). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Sterically Hindered Phenols as Antioxidant. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024, July 24). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Comparison of IC50 values for in vitro antioxidant activities of... (2024, February 16). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Hindered Phenol Antioxidant HPAO. (n.d.). Tintoll. Retrieved January 18, 2026, from [Link]

-

Enhance Polymer Stability: Understanding the Role of Hindered Phenolic Antioxidants. (n.d.). LinkedIn. Retrieved January 18, 2026, from [Link]

-

Graphic of correlation of antioxidant activity expressed by IC 50 and... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Plastic & Antioxidant Additives | Hindered Phenol. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. partinchem.com [partinchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 10. Free radical scavenging activity [protocols.io]

- 11. bio-protocol.org [bio-protocol.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 14. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 15. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 20. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2,6-Di-tert-butyl-4-nitrosophenol in Modern Coordination Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 2,6-di-tert-butyl-4-nitrosophenol. Directed at researchers, scientists, and professionals in drug development, this document elucidates the synthesis, structural nuances, and physicochemical properties of this intriguing ligand and its metal complexes. By examining the interplay of sterics and electronics, we delve into the predictable yet fascinating coordination behavior of this bulky nitrosophenol derivative. This guide offers a robust theoretical framework and practical insights, even in areas where direct experimental data for this specific ligand is emerging. We will draw upon well-studied analogous systems to provide a comprehensive understanding of its potential applications in catalysis, materials science, and bioinorganic chemistry.

Introduction: The Unique Landscape of Nitrosophenol Ligands

Nitrosophenols represent a captivating class of ligands in coordination chemistry, primarily due to their electronic ambiguity and versatile coordination modes. They exist in a tautomeric equilibrium between the nitrosophenol and the quinone-monoxime forms.[1][2] This duality governs their coordination behavior, allowing them to act as either monoanionic bidentate or neutral monodentate ligands. The introduction of sterically demanding substituents, such as the tert-butyl groups in 2,6-di-tert-butyl-4-nitrosophenol, imposes significant geometric constraints on the resulting metal complexes, leading to novel structural and reactivity patterns. The bulky 2,6-di-tert-butyl substitution is anticipated to play a crucial role in directing the coordination mode, potentially favoring binding through the nitroso group over the sterically encumbered phenolate oxygen.

Ligand Synthesis: A Reliable and High-Yield Protocol

The synthesis of 2,6-di-tert-butyl-4-nitrosophenol is a critical first step for its application in coordination chemistry. A well-established and efficient method involves the direct nitrosation of 2,6-di-tert-butylphenol.[1]

Experimental Protocol: Synthesis of 2,6-Di-tert-butyl-4-nitrosophenol

Materials:

-

2,6-di-tert-butylphenol

-

Sulfuric acid (concentrated)

-

Sodium nitrite

-

Ethanol (50%)

-

Deionized water

-

Nitrogen gas supply

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-di-tert-butylphenol (1.0 eq) in 50% ethanol under a nitrogen atmosphere.

-

While stirring at room temperature, slowly add concentrated sulfuric acid (1.1 eq) dropwise to the solution.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 hours, maintaining the temperature at 25 °C.

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a sufficient amount of deionized water to precipitate the product.

-

Collect the resulting yellow solid by vacuum filtration and wash thoroughly with deionized water.

-

Dry the product under vacuum to yield 2,6-di-tert-butyl-4-nitrosophenol. This protocol typically affords a high yield (around 99%) and purity (>99.7%).[1]